molecular formula C13H15ClN4O3S B2725979 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole CAS No. 1436193-43-9

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole

Cat. No. B2725979
CAS RN: 1436193-43-9
M. Wt: 342.8
InChI Key: JYMAXYWBOOFPNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O3S/c10-9-2-1-8 (7-11-9)16 (13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. The compound contains a pyridine ring, a piperazine ring, and an oxazole ring, along with sulfonyl and methyl groups .

Scientific Research Applications

Organic Synthesis and Green Chemistry

The compound is utilized in organic synthesis, particularly in the development of prazoles used for treating gastroesophageal reflux disease (GERD) and other acid-related disorders. A notable study discusses the modified synthesis of a related compound, highlighting the importance of green chemistry principles, such as reducing waste and improving atom economy in pharmaceutical synthesis processes. This research emphasizes the compound's role in generating intermediates with less environmental impact (Rohidas Gilbile et al., 2017).

Antimicrobial and Antibacterial Applications

Another dimension of research focuses on the antimicrobial and antibacterial properties of related heterocyclic compounds. For instance, triazole derivatives have shown effectiveness against various microbial strains, suggesting potential uses of similar compounds in developing new antimicrobial agents (R. El-Sayed, 2006). Moreover, studies on novel heterocyclic compounds containing a sulfonamido moiety have demonstrated significant antibacterial activity, underscoring the potential of such structures in medicinal chemistry (M. E. Azab et al., 2013).

Catalysis and Synthetic Methodologies

Research into gold(I)-catalyzed oxidative annulation has revealed methods for reversing regioselectivity in synthesizing aminooxazoles, highlighting the versatility of related compounds in facilitating the development of novel synthetic routes. These methodologies enable the generation of oxazoles with diverse functional groups, showcasing the adaptability of such compounds in organic synthesis (Dmitry P. Zimin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Studies on isatin 1,2,3-triazoles as inhibitors against caspase-3 present another application area. These compounds have shown potent inhibitory activity, suggesting potential therapeutic applications in treating diseases where caspase-3 plays a crucial role (Yang Jiang et al., 2011).

properties

IUPAC Name

3-[[4-(6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c14-13-2-1-12(9-15-13)22(19,20)18-6-4-17(5-7-18)10-11-3-8-21-16-11/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMAXYWBOOFPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NOC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole

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